molecular formula C8H10S B1610692 3-(3-Methyl-2-thienyl)-1-propene CAS No. 99727-96-5

3-(3-Methyl-2-thienyl)-1-propene

Cat. No.: B1610692
CAS No.: 99727-96-5
M. Wt: 138.23 g/mol
InChI Key: WJXDEAMBJAQCPZ-UHFFFAOYSA-N
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Description

3-(3-Methyl-2-thienyl)-1-propene is an organic compound featuring a thienyl group, which is a sulfur-containing five-membered ring, attached to a propene chain

Mechanism of Action

Target of Action

The primary target of 3-(3-Methyl-2-thienyl)-1-propene is the GABA uptake transporters (GATs) . These transporters play a crucial role in regulating GABAergic transmission in the brain, which is essential for maintaining the balance between excitatory and inhibitory neurotransmission .

Mode of Action

This compound, also known as tiagabine , interacts with its targets by inhibiting the GATs . This inhibition increases the levels of GABA in the synaptic cleft, thereby enhancing GABAergic transmission . The compound has been shown to have a notable inhibitory effect on GATs .

Biochemical Pathways

The inhibition of GATs by this compound affects the GABAergic system . This system is one of the main inhibitory neurotransmitter systems in the brain, and it plays a key role in regulating neuronal excitability . By increasing GABA levels in the synaptic cleft, the compound enhances inhibitory neurotransmission, which can help to control conditions characterized by excessive neuronal activity, such as seizures .

Pharmacokinetics

The pharmacokinetics of this compound involve linear processes of absorption and elimination . The compound has a short half-life and is excreted through both fecal (63%) and renal (25%) routes . The compound’s ADME properties and their impact on bioavailability are still under investigation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of GABAergic transmission. This can result in a decrease in neuronal excitability, which can help to control conditions such as epilepsy . The compound is also used off-label in the treatment of anxiety disorders and panic disorder .

Biochemical Analysis

Biochemical Properties

3-(3-Methyl-2-thienyl)-1-propene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as gamma-aminobutyric acid (GABA) transporters, specifically GAT1 and BGT1 . These interactions are crucial as they influence the transport and regulation of GABA, an important neurotransmitter in the central nervous system. The compound’s interaction with these transporters can modulate GABA levels, thereby affecting neurotransmission and potentially offering therapeutic benefits in conditions like epilepsy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving GABAergic neurotransmission . By modulating GABA levels, this compound can affect gene expression and cellular metabolism. For instance, in neuronal cells, it can alter the expression of genes involved in synaptic transmission and neuroprotection . Additionally, its impact on GABA transporters can lead to changes in cellular excitability and neurotransmitter release, which are critical for maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with GABA transporters. It acts as an inhibitor of GAT1 and BGT1, leading to increased synaptic concentrations of GABA . This inhibition enhances GABAergic neurotransmission by preventing the reuptake of GABA into neurons and astrocytes. The compound’s ability to inhibit these transporters is associated with its structural similarity to GABA, allowing it to effectively compete for binding sites . This mechanism of action is particularly relevant in the context of anticonvulsant therapy, where enhanced GABAergic activity can help control seizures .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that its effects on cellular function, particularly in neuronal cells, are sustained with prolonged exposure . These studies have also highlighted the compound’s potential for chronic therapeutic applications, as its inhibitory effects on GABA transporters remain consistent over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance GABAergic neurotransmission without significant adverse effects . At higher doses, it can lead to toxicity, manifesting as neurological symptoms such as dizziness and tremors . These findings underscore the importance of dosage optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as GABA transaminase and succinate semialdehyde dehydrogenase . These enzymes are part of the GABA shunt, a metabolic pathway that converts GABA into succinate, which then enters the tricarboxylic acid (TCA) cycle . The compound’s influence on these pathways can affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with GABA transporters . These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation in target tissues . The compound’s distribution is particularly prominent in the central nervous system, where it can exert its effects on GABAergic neurotransmission .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic cleft, where it interacts with GABA transporters . This localization is critical for its function, as it allows the compound to effectively modulate synaptic GABA levels. Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-2-thienyl)-1-propene typically involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with a suitable reagent to form the propene derivative. One common method involves the use of Wittig reaction, where the aldehyde reacts with a phosphonium ylide to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the thienyl group and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-2-thienyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thienyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thienylpropane derivatives.

    Substitution: Halogenated thienyl derivatives.

Scientific Research Applications

3-(3-Methyl-2-thienyl)-1-propene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methyl-2-thienyl)-2-propenoic acid
  • 3-(3-Methyl-2-thienyl)methylamine

Uniqueness

3-(3-Methyl-2-thienyl)-1-propene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the propene chain differentiates it from other thienyl derivatives, influencing its interaction with various reagents and biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-methyl-2-prop-2-enylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-3-4-8-7(2)5-6-9-8/h3,5-6H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXDEAMBJAQCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543640
Record name 3-Methyl-2-(prop-2-en-1-yl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99727-96-5
Record name 3-Methyl-2-(prop-2-en-1-yl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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